

# N-Carbobenzyloxy-L-valinyl-ganciclovir foundational information

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## Compound of Interest

Compound Name: *CBZ-Valganciclovir*

Cat. No.: *B601550*

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## N-Carbobenzyloxy-L-valinyl-ganciclovir: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-Carbobenzyloxy-L-valinyl-ganciclovir, also known as CBz-Valganciclovir, is a key intermediate in the synthesis of Valganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections.<sup>[1]</sup> It is a prodrug of the potent antiviral agent ganciclovir.<sup>[1]</sup> This L-valyl ester modification is a critical strategy to enhance the oral bioavailability of ganciclovir, which is poorly absorbed when administered orally. This document provides a comprehensive overview of the foundational information, synthesis, and mechanism of action of N-Carbobenzyloxy-L-valinyl-ganciclovir.

## Core Compound Properties

N-Carbobenzyloxy-L-valinyl-ganciclovir is a white to off-white solid.<sup>[1]</sup> While specific quantitative solubility data is not widely available in public literature, it is known to be soluble in dimethyl sulfoxide (DMSO) and methanol.

Property	Value	Reference
Molecular Formula	C22H28N6O7	[1][2][3]
Molecular Weight	488.49 g/mol	[3]
IUPAC Name	[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate	[2]
CAS Number	194154-40-0	[3]

## Mechanism of Action and Prodrug Strategy

The primary role of N-Carbobenzyloxy-L-valinyl-ganciclovir is to serve as a prodrug that is efficiently converted to ganciclovir in the body. The addition of the L-valine ester, protected by a carbobenzyloxy group, significantly enhances the molecule's oral bioavailability. This is believed to be due to active transport across the intestinal wall via peptide transporters.

Following oral administration, N-Carbobenzyloxy-L-valinyl-ganciclovir undergoes a two-step conversion to release the active antiviral agent, ganciclovir. First, the carbobenzyloxy (CBz) protecting group is removed, yielding valganciclovir. Subsequently, intestinal and hepatic esterases rapidly hydrolyze the valine ester, releasing ganciclovir into the bloodstream.

The active ganciclovir is then taken up by virus-infected cells where it is phosphorylated to ganciclovir monophosphate by a viral-encoded thymidine kinase. Cellular kinases then further phosphorylate it to the active triphosphate form. Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to termination of DNA synthesis, thus inhibiting viral replication.[4][5]



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**Fig. 1:** Activation pathway of N-Carbobenzyloxy-L-valinyl-ganciclovir.

## Quantitative Data

### Bioavailability

The L-valine ester prodrug strategy dramatically improves the oral bioavailability of ganciclovir.

Compound	Oral Bioavailability
Ganciclovir	<10%
Valganciclovir	~60%

### Antiviral Efficacy

While N-Carbobenzyloxy-L-valinyl-ganciclovir is a prodrug with expectedly low direct antiviral activity, its efficacy is realized through its conversion to ganciclovir. The following table summarizes the *in vitro* efficacy of ganciclovir against various herpesviruses.

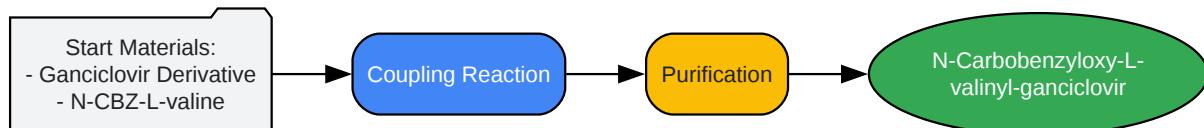
Virus	Strain	IC50 (μM)	Reference
Human Cytomegalovirus (HCMV)	AD169	8-9	<a href="#">[6]</a>
Human Cytomegalovirus (HCMV)	Clinical Isolate	14	<a href="#">[6]</a>
Herpes Simplex Virus-1 (HSV-1)	KOS	0.07 nM (for E-GCV)	<a href="#">[7]</a>

Note: Data for E-GCV (elaidic acid ganciclovir), another ester prodrug, is included for comparative purposes, as specific IC50 values for CBz-Valganciclovir are not readily available.

## Experimental Protocols

### Synthesis of N-Carbobenzyloxy-L-valinyl-ganciclovir

The synthesis of N-Carbobenzyloxy-L-valinyl-ganciclovir is a key step in the production of valganciclovir. The following protocol is a representative example based on published literature.



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**Fig. 2:** General synthesis workflow.

#### Materials:

- Ganciclovir derivative (e.g., mono-acetyl ganciclovir)
- N-CBZ-L-valine
- Dicyclohexylcarbodiimide (DCC) or other coupling agent
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Solvents for purification (e.g., ethanol, water, chloroform, toluene)

#### Procedure:

- Activation of N-CBZ-L-valine: In a reaction vessel, dissolve N-CBZ-L-valine and a coupling agent such as DCC in an appropriate solvent like DCM.
- Coupling Reaction: To the activated N-CBZ-L-valine solution, add the ganciclovir derivative and a catalytic amount of DMAP. The reaction is typically stirred at room temperature for several hours.
- Work-up: After the reaction is complete, the mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then concentrated under

reduced pressure.

- Purification: The crude product is purified using techniques such as crystallization or column chromatography. A common method involves dissolving the crude product in a solvent like ethanol or DMSO and then precipitating the purified N-Carbobenzyloxy-L-valinyl-ganciclovir by adding water.[8][9] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform or toluene).[9]

## Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis and purity determination of N-Carbobenzyloxy-L-valinyl-ganciclovir and its related compounds. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector at a wavelength of approximately 250-254 nm.[10][11]

## Conclusion

N-Carbobenzyloxy-L-valinyl-ganciclovir is a crucial intermediate in the synthesis of the antiviral drug valganciclovir. Its design as a prodrug of ganciclovir successfully overcomes the poor oral bioavailability of the parent drug, representing a significant advancement in the treatment of cytomegalovirus infections. The synthetic and analytical methodologies outlined in this document provide a foundational understanding for researchers and professionals in the field of drug development. Further research to quantify the specific physicochemical properties and direct *in vitro* activity of N-Carbobenzyloxy-L-valinyl-ganciclovir would provide a more complete profile of this important compound.

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